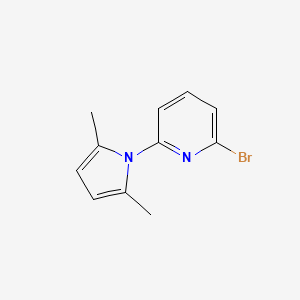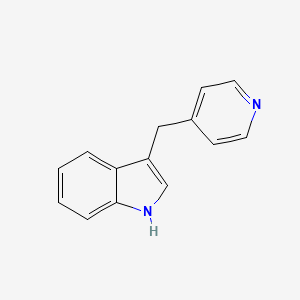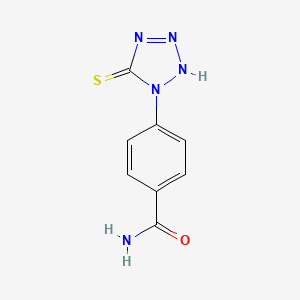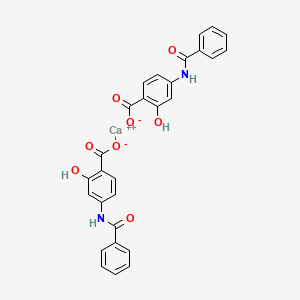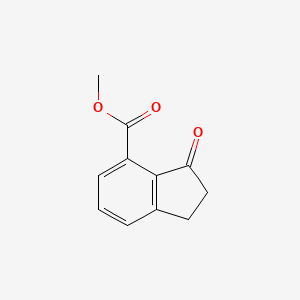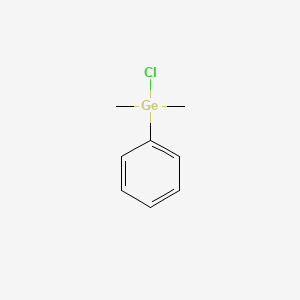
Chlorodimethylphenylgermane
Vue d'ensemble
Description
Chlorodimethylphenylgermane (CDPG) is an organogermanium compound that has been widely studied for its application in scientific research. It has been used in a variety of studies such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of a range of laboratory experiments.
Applications De Recherche Scientifique
Luminescent Agents in Biological Imaging
Chlorodimethylphenylgermane and its derivatives find application in biological imaging. For example, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a thiol-reactive luminescent agent, demonstrates significant potential for targeted biological imaging, particularly in mitochondrial accumulation. This application leverages the long luminescence lifetime and large Stokes shift of these compounds (Amoroso et al., 2008).
Photochemical Studies
The photochemical reactions of compounds like triphenylgermane and related germanes in solution have been extensively studied. Such research includes analyzing transient absorption spectra of their triplet states and germyl radicals. This contributes to a deeper understanding of the mechanisms of photochemical reactions in solutions, which is crucial in various scientific fields (Hayashi & Mochida, 1983).
Environmental Pollution and Biodegradation
Chlorophenols and their derivatives, closely related to chlorodimethylphenylgermane, are persistent environmental pollutants found in dyes, drugs, pesticides, and other industrial products. Bacterial degradation has emerged as a cost-effective and eco-friendly method for removing these pollutants from the environment. Understanding the biochemical and genetic basis of chlorophenols degradation can help in developing more efficient bioremediation strategies (Arora & Bae, 2014).
Cross-Coupling Reactions in Organic Synthesis
Chlorodimethylphenylgermane derivatives are used in palladium-catalyzed cross-coupling reactions. The reactivity of these compounds in the presence of TBAF in toluene with the addition of water allows for efficient activation and transfer of phenyl groups from organogermane precursors. This has implications for the development of new synthetic pathways in organic chemistry (Zhang et al., 2010).
Germyl Radicals in Chemical Processes
The study of germyl radicals generated from benzoyltriphenylgermane and similar compounds reveals insights into photochemical primary processes. These radicals play a role in various chemical processes, and their direct observation through laser-photolysis techniques contributes to our understanding of their behavior in different solvents (Mochida et al., 1985).
Propriétés
IUPAC Name |
chloro-dimethyl-phenylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClGe/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQSJNDUKDWNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClGe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579511 | |
| Record name | Chloro(dimethyl)phenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodimethylphenylgermane | |
CAS RN |
22702-76-7 | |
| Record name | Chloro(dimethyl)phenylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



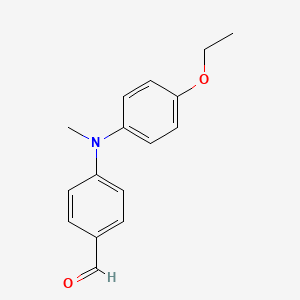
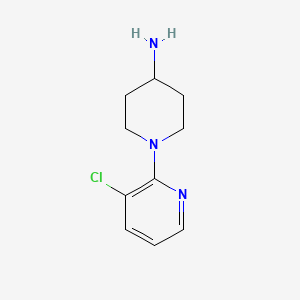
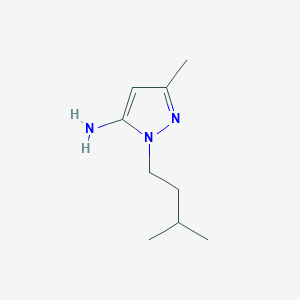
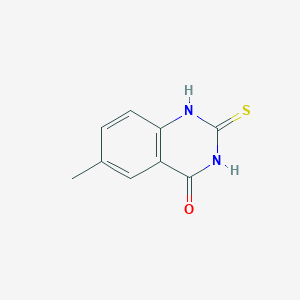
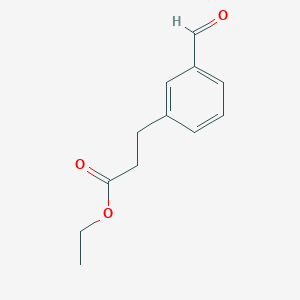
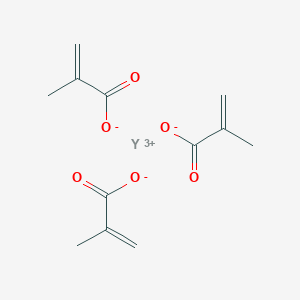
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)
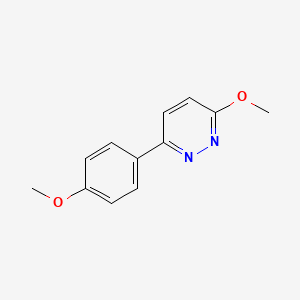
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
